4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide
Description
4-{[(4-Nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide is a pyridine-derived compound characterized by a tetrahydro-1(2H)-pyridinecarboxamide core modified with a [(4-nitrobenzyl)oxy]imino substituent. This structure combines a nitroaromatic group (electron-withdrawing) with an imino-ether linkage, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-[(4-nitrophenyl)methoxyimino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c14-13(18)16-7-5-11(6-8-16)15-21-9-10-1-3-12(4-2-10)17(19)20/h1-4H,5-9H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABURUUTHNQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide can involve multiple steps, typically beginning with the preparation of the key intermediates. A common synthetic route includes the following steps:
Nitration of Benzyl Alcohol: : Benzyl alcohol is nitrated to form 4-nitrobenzyl alcohol using a nitrating agent such as nitric acid.
Formation of 4-Nitrobenzyl Chloride: : 4-nitrobenzyl alcohol is treated with thionyl chloride (SOCl₂) to form 4-nitrobenzyl chloride.
Synthesis of Oxime Ether: : 4-nitrobenzyl chloride is reacted with an appropriate oxime, such as tetrahydro-2(1H)-pyridinecarboxamide oxime, in the presence of a base to form the oxime ether linkage.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production, focusing on yield, cost-effectiveness, and environmental sustainability. Automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) could be employed to enhance the efficiency of production.
Chemical Reactions Analysis
4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide exhibits a range of chemical reactivity due to its functional groups.
Types of Reactions
Oxidation and Reduction: : The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen in the presence of a palladium catalyst (Pd/C). Conversely, the amino group can be reoxidized back to the nitro group using oxidizing agents.
Substitution Reactions: : The benzylic position allows for substitution reactions, where the nitro group can be substituted with other electrophiles under suitable conditions.
Hydrolysis: : The oxime ether linkage is susceptible to hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Reducing Agents: : Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Oxidizing Agents: : Nitric acid (HNO₃), hydrogen peroxide (H₂O₂).
Bases and Acids: : Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Scientific Research Applications
Antitumor Applications
Recent studies have highlighted the potential of this compound as an antitumor agent. The following table summarizes its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HepG2 (liver cancer) | < 15 |
| MCF7 (breast cancer) | < 12 |
In vitro assays indicate that the compound induces apoptosis in tumor cells while sparing normal cells, likely through modulation of signaling pathways related to cell survival and death. For example, a case study on A431 cells demonstrated that treatment with this compound activated caspase pathways, leading to apoptosis and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also shown significant antimicrobial properties. Preliminary studies indicate effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Research into derivatives of this compound has indicated that modifications can enhance its antimicrobial efficacy, with one derivative achieving an MIC as low as 10 µg/mL against resistant strains .
Case Studies
- Anticancer Activity : A study focusing on the effects of the compound on A431 cells revealed its ability to induce apoptosis via activation of caspases while inhibiting anti-apoptotic signaling pathways .
- Antimicrobial Efficacy : Research conducted on various derivatives showed that modifications in the pyridine ring significantly enhanced antimicrobial activity, leading to effective inhibition of resistant bacterial strains .
- Inflammatory Response Modulation : In vivo models demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The biological activity of 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide is largely influenced by its ability to interact with specific molecular targets and pathways.
Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis.
Cell Signaling Modulation: : It can modulate cell signaling pathways by interacting with receptor proteins, influencing cellular responses.
Molecular Targets: : Targets include enzymes involved in metabolic pathways, receptor proteins on cell surfaces, and transcription factors regulating gene expression.
Comparison with Similar Compounds
Key Observations:
In contrast, benzothiazole-containing analogs () incorporate heteroaromatic systems that may enhance π-π stacking interactions or binding to biological targets .
Molecular Weight Trends :
- The benzothiazole analogs (351.47 g/mol) are significantly heavier than the target compound (~316.30 g/mol), primarily due to their extended aromatic systems. This difference could influence bioavailability or diffusion across membranes.
Functional Group Implications: The nitro group in the target compound may confer reactivity in reduction reactions or serve as a hydrogen-bond acceptor, whereas the cyano group in ’s analog could participate in dipolar interactions or act as a metabolic liability .
Research Findings and Implications
- Biological Activity : Benzothiazole-containing pyridinecarboxamides () are structurally similar to kinase inhibitors or antimicrobial agents, suggesting the target compound’s nitro group might be explored for analogous applications .
Biological Activity
4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide, also known by its CAS number 338761-80-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mutagenicity, cytotoxicity, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
- Molecular Formula : C13H16N4O4
- Molecular Weight : 288.29 g/mol
- Structure : The compound features a nitrobenzyl group linked via an imino bond to a tetrahydropyridine ring, which is characteristic of many biologically active compounds.
1. Mutagenicity
The Ames test, a widely used assay for screening mutagenic potential, has shown that 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide exhibits strong mutagenic properties. It has been classified as a Class A mutagen, indicating a significant positive result in the assay. This classification suggests that the compound may cause genetic mutations in bacterial cells, which raises concerns regarding its safety for therapeutic use .
2. Cytotoxicity
Research indicates that this compound has notable cytotoxic effects on various cell lines. In vitro studies demonstrated that it inhibits cell proliferation in cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting moderate potency. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle .
3. Therapeutic Potential
Despite its mutagenic properties, there are indications that this compound may have therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide may inhibit tumor growth in xenograft models. Further research is needed to elucidate its mechanism and efficacy in vivo.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain strains of bacteria and fungi, although specific mechanisms remain under investigation.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H16N4O4 |
| Molecular Weight | 288.29 g/mol |
| Mutagenicity | Strong positive in Ames test (Class A) |
| Cytotoxicity | IC50 values for cancer cell lines (HeLa, MCF-7) |
| Antimicrobial Activity | Active against select bacterial strains |
Case Study 1: Antitumor Activity
In a study involving xenograft models of breast cancer, treatment with 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Mutagenicity Assessment
A comprehensive assessment using various strains of Salmonella typhimurium confirmed the mutagenic potential of the compound. The results indicated that the nitro group plays a crucial role in its mutagenic activity, suggesting pathways for future modification to reduce toxicity while retaining efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
